molecular formula C10H12N4S B3046027 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- CAS No. 118306-79-9

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-

Cat. No.: B3046027
CAS No.: 118306-79-9
M. Wt: 220.3 g/mol
InChI Key: JZJFRQGXFVVZPK-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is a heterocyclic compound featuring a benzothiadiazole core substituted at the 4-position with a piperazinyl group. The benzothiadiazole scaffold is characterized by a fused aromatic ring system containing two nitrogen atoms and one sulfur atom, which confers unique electronic properties, including strong electron-withdrawing capabilities and tunable luminescence . The piperazine moiety enhances solubility and provides a versatile site for further functionalization, making this compound valuable in materials science and medicinal chemistry. Applications range from organic light-emitting diodes (OLEDs) to bioactive molecules targeting apoptosis or cancer .

Properties

IUPAC Name

4-piperazin-1-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJFRQGXFVVZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465446
Record name 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-79-9
Record name 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- typically involves the reaction of 2,1,3-benzothiadiazole with piperazine under specific conditions. One common method includes the use of a solvent such as toluene and a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically uses reagents like bromine or chlorine in the presence of a catalyst.

    Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

4-(1-Piperazinyl)-2,1,3-Benzoxadiazole

  • Core Structure : Replaces sulfur in benzothiadiazole with oxygen (benzoxadiazole).
  • Key Differences :
    • The oxygen atom in benzoxadiazole reduces electron-withdrawing strength compared to sulfur in benzothiadiazole, leading to a higher LUMO energy level and wider bandgap (3.2 eV vs. 2.8 eV for benzothiadiazole derivatives) .
    • Example : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (CAS 139332-66-4, C₁₀H₁₁N₅O₃) is used in lysosome staining due to its fluorescence properties .

Benzo[d][1,2,3]thiadiazole (isoBTD)

  • Core Structure : Thiadiazole ring fused at the 1,2,3-positions instead of 2,1,3-positions.
  • Key Differences :
    • isoBTD exhibits a higher LUMO (-2.1 eV) and bandgap (3.0 eV) compared to 2,1,3-benzothiadiazole (LUMO: -2.5 eV; bandgap: 2.8 eV), impacting charge transport in optoelectronic devices .

4,7-Diphenyl-2,1,3-Benzothiadiazole (P2-BTD)

  • Substituents : Phenyl groups at 4- and 7-positions.
  • Key Differences: Extended π-conjugation enhances fluorescence quantum yield (Φ = 0.85 vs. 0.45 for unsubstituted benzothiadiazole) . Crystallizes in a monoclinic lattice with strong intermolecular π-π interactions, favoring scintillation applications .

Piperazinyl Substitution

  • Target Compound: Synthesized via nucleophilic substitution of 4-chloro-2,1,3-benzothiadiazole with piperazine in 2-propanol/water, yielding 65–70% product .
  • Comparison: 4-(4-Benzhydrylpiperazin-1-oyl)thiazole: Synthesized using 1-benzhydrylpiperazine, TBTU, and DMAP in DMF, achieving 28–67% yields . 4-(N,N-Dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole: Requires sulfonation and piperazine coupling, with lower yields (~50%) due to steric hindrance .

Physicochemical and Electronic Properties

Table 1. Comparative Data for Selected Derivatives

Compound Core Structure Melting Point (°C) λₑₘ (nm) HOMO (eV) LUMO (eV) Application
4-(1-Piperazinyl)-2,1,3-benzothiadiazole Benzothiadiazole 180–185* 520 -5.8 -2.5 Anticancer agents
4-Nitro-7-piperazinyl-benzoxadiazole Benzoxadiazole 232–234 610 -6.1 -2.9 Lysosome staining
4,7-Diphenyl-BTD Benzothiadiazole 210–215 550 -5.5 -2.3 OLEDs
isoBTD Benzo[d][1,2,3]thiadiazole 190–195 480 -5.9 -2.1 Sensors

*Predicted based on analogous derivatives .

Anticancer Activity

  • Target Compound : Demonstrates IC₅₀ = 8.2 μM against MCF-7 breast cancer cells, comparable to 4-(benzhydrylpiperazin-1-oyl)thiazole derivatives (IC₅₀ = 5.7–12.4 μM) .
  • Mechanism : Piperazine enhances cellular uptake, while the benzothiadiazole core intercalates DNA or inhibits kinases .

Optoelectronic Performance

  • Target Compound : Lower electroluminescence efficiency (η = 12 cd/A) than 4,7-diphenyl-BTD (η = 22 cd/A) due to reduced crystallinity .
  • Benzoxadiazole Analogues : Used in metal-organic frameworks (MOFs) for tunable emissions in biomedical imaging .

Biological Activity

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole ring linked to a piperazine moiety. This unique structure is associated with various biological activities, including anticancer properties and interactions with specific molecular targets.

The biological activity of 2,1,3-benzothiadiazole derivatives often involves their interaction with various proteins and enzymes. The sulfonyl group in the compound enhances binding through hydrogen bonding and electrostatic interactions. This mechanism is crucial for modulating the activity of target molecules, leading to various therapeutic effects.

Anticancer Activity

Research has shown that benzothiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that benzothiadiazole-piperazine derivatives displayed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
  • Structure-Activity Relationship (SAR) : The design of novel benzothiadiazole-piperazine conjugates has led to compounds with enhanced anticancer properties. For example, a library of 1,2,3-triazole hybrids was synthesized and evaluated for antiproliferative activity against multiple cancer cell lines .

PPARδ Agonist Activity

Another significant aspect of this compound is its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. PPARδ is a target for treating metabolic syndrome:

  • Agonist Efficacy : A derivative exhibited high agonist activity with an EC50 value of 4.1 nM and demonstrated the ability to upregulate high-density lipoprotein cholesterol levels in vivo .

Antimicrobial Properties

Benzothiadiazole derivatives have also been explored for their antimicrobial activities:

  • Broad-Spectrum Activity : Compounds containing the benzothiadiazole framework have shown promise in inhibiting bacterial growth and may serve as leads for developing new antimicrobial agents .

Case Studies

StudyCompoundTargetFindings
Benzothiadiazole-Piperazine DerivativesCancer Cell LinesSignificant cytotoxic effects against MCF-7 and HCT-116
PPARδ Agonist DerivativeMetabolic SyndromeHigh selectivity and agonist activity (EC50 = 4.1 nM)
Benzothiadiazole DerivativesAntimicrobial TargetsExhibited broad-spectrum antimicrobial activity

Q & A

Q. What are the recommended safety protocols for handling 4-(1-piperazinyl)-2,1,3-benzothiadiazole in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and respiratory risks. Use in a fume hood to avoid inhalation. Storage should be in a cool, dry place (20–25°C) away from oxidizing agents and acids. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Emergency procedures include flushing exposed areas with water and contacting Chemtrec for spills .

Q. What synthetic routes are available for preparing 4-(1-piperazinyl)-2,1,3-benzothiadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution on halogenated benzothiadiazole derivatives with piperazine. For example, refluxing 4-chloro-2,1,3-benzothiadiazole with piperazine in ethanol at 80°C for 6–8 hours under inert atmosphere. Optimization includes:
  • Catalysts : Adding glacial acetic acid (5 drops) to enhance reactivity .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of synthesized 4-(1-piperazinyl)-2,1,3-benzothiadiazole?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : FT-IR to confirm functional groups (e.g., C-N stretch at 1250–1350 cm⁻¹) and ¹H/¹³C NMR to verify piperazinyl proton environments (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 4-(1-piperazinyl)-2,1,3-benzothiadiazole analogs for enhanced receptor affinity?

  • Methodological Answer : SAR studies show that substituents on the piperazine ring significantly impact biological activity. For example:
  • Electron-withdrawing groups (e.g., -NO₂ at the 3-position of the phenylpiperazinyl moiety) increase 5-HT₁A receptor affinity (Ki < 10 nM) .
  • Bulkier groups (e.g., benzyl or norbornene) improve metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) can predict binding poses to prioritize synthesis .

Q. What advanced analytical methods are suitable for quantifying 4-(1-piperazinyl)-2,1,3-benzothiadiazole in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) using 1-dodecanol as the extractant, achieving >90% recovery from urine .
  • Quantification : Capillary zone electrophoresis (CZE) at pH 7.4 with UV detection (λ = 254 nm) or HPLC-MS/MS (LOQ = 0.1 ng/mL) .

Q. How can researchers resolve contradictions in reported stability data for 4-(1-piperazinyl)-2,1,3-benzothiadiazole under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C. The compound is stable at pH 5–9 but hydrolyzes rapidly in strong acids/bases (t₁/₂ < 24 hours at pH 1) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, but prolonged storage at >40°C accelerates dimerization .

Q. What strategies are effective for evaluating the enzyme inhibition potential of 4-(1-piperazinyl)-2,1,3-benzothiadiazole derivatives?

  • Methodological Answer :
  • In Vitro Assays : Measure AST/ALT enzyme activity in human serum using spectrophotometric kits (e.g., Abcam). Derivatives like A2 and A5 show 50% inhibition at 10 µM, while A3/A4 act as activators .
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) and Ki values .

Q. How can 4-(1-piperazinyl)-2,1,3-benzothiadiazole be integrated into positron emission tomography (PET) tracer development?

  • Methodological Answer : Radiolabel the compound with ¹¹C or ¹⁸F for in vivo imaging. For example:
  • ¹¹C-Labeling : React precursor with [¹¹C]methyl iodide via a piperazinyl azetidine scaffold, achieving radiochemical purity >95% .
  • Validation : Perform biodistribution studies in rodents, with blocking experiments using cold analogs to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Reactant of Route 2
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2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-

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